

Formetorex: A Technical Whitepaper on a Substituted Amphetamine Anorectic

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetorex, also known as N-formylamphetamine, is a synthetic compound belonging to the substituted amphetamine class.[1][2] Developed in the 1960s, it was initially explored for its potential as an anorectic agent for the treatment of obesity.[2] However, **Formetorex** was never commercially marketed.[1] This technical guide provides a comprehensive overview of **Formetorex**, summarizing its chemical properties, synthesis, and known pharmacological characteristics. Due to the limited publicly available data on **Formetorex**, this paper also contextualizes its profile within the broader class of substituted amphetamine anorectics and outlines general experimental protocols and signaling pathways relevant to its presumed mechanism of action.

Chemical and Physical Properties

Formetorex is the N-formylated derivative of amphetamine. Its fundamental properties are summarized in the table below.



Property	Value	Source	
IUPAC Name	N-(1-phenylpropan-2- yl)formamide	[2]	
Other Names	N-formylamphetamine, Formetamide	[1]	
CAS Number	22148-75-0	[2]	
Molecular Formula	C10H13NO	[2]	
Molecular Weight	163.22 g/mol [2]		
Solubility	24.4 μg/mL (at pH 7.4)	[2]	

Synthesis of Formetorex

The primary route for the synthesis of **Formetorex** is the Leuckart reaction, a well-established method for the reductive amination of ketones or aldehydes.[1][2][3] In this reaction, phenylacetone (also known as 1-phenyl-2-propanone or P2P) is heated with formamide or ammonium formate to produce N-formylamphetamine (**Formetorex**).[1][2]

Experimental Protocol: Leuckart Reaction for Formetorex Synthesis

While specific, optimized laboratory protocols for **Formetorex** are not readily available in peer-reviewed literature due to its non-commercial status, a general procedure based on the principles of the Leuckart reaction is outlined below. This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory safety conditions.

Materials:

- Phenylacetone (P2P)
- Formamide (or Ammonium Formate)
- Formic Acid (optional, can accelerate the reaction)

Foundational & Exploratory





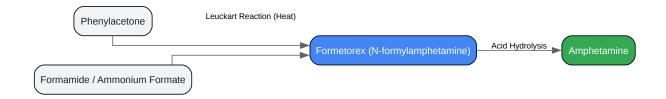
- Hydrochloric Acid (for subsequent hydrolysis to amphetamine, if desired)
- Sodium Hydroxide (for basification)
- Organic Solvent (e.g., diethyl ether or dichloromethane for extraction)
- Sulfuric Acid (for salt precipitation, if desired)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine
 phenylacetone and an excess of formamide (or ammonium formate). A molar ratio of
 formamide to phenylacetone between 10:1 and 100:1 is often employed to drive the reaction.
 [4]
- Heating: Heat the reaction mixture to a temperature between 160°C and 185°C.[5] The reaction is typically carried out for several hours (6 to 25 hours), with the progress monitored by techniques such as thin-layer chromatography (TLC).[4][5] The use of microwave heating has been shown to significantly reduce reaction times.[5]
- Work-up: After cooling, the reaction mixture is diluted with water. The N-formylamphetamine product can be extracted with a suitable organic solvent.
- Purification: The extracted organic layer is washed with water and brine, dried over an
 anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to
 yield crude Formetorex. Further purification can be achieved by distillation or
 chromatography.

Note: **Formetorex** is primarily known as an intermediate in the synthesis of amphetamine. To obtain amphetamine, the N-formyl group is hydrolyzed, typically by heating with hydrochloric acid. The resulting amphetamine free base is then isolated by basification and extraction.[1]





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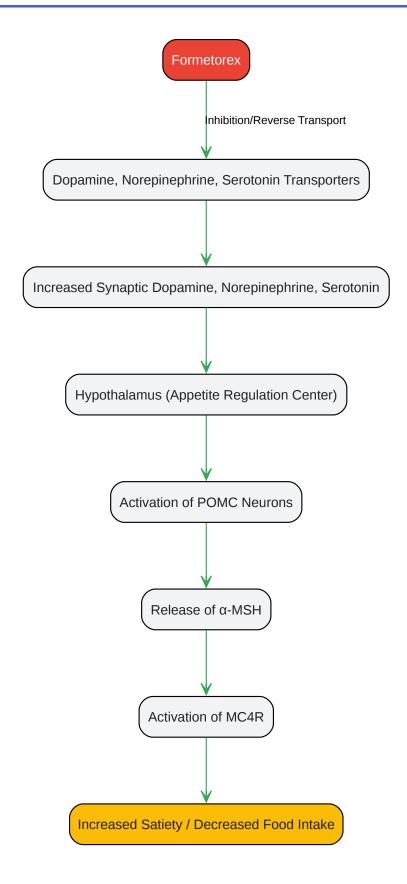
A simplified workflow for the synthesis of **Formetorex** and its conversion to amphetamine.

Pharmacological Profile Mechanism of Action

As a substituted amphetamine, **Formetorex** is presumed to exert its effects by interacting with monoamine transporters.[2] Specifically, it is believed to increase the synaptic levels of dopamine, norepinephrine, and serotonin by inhibiting their reuptake and/or promoting their release from presynaptic terminals.[2] This neurochemical action in the hypothalamus, the brain's appetite regulation center, is the likely basis for its anorectic effects.

The anorectic effects of amphetamine-like compounds are primarily mediated by their influence on the hypothalamic melanocortin system. Increased noradrenergic and dopaminergic signaling in the arcuate nucleus (ARC) and other hypothalamic nuclei can lead to the activation of pro-opiomelanocortin (POMC) neurons and the release of α -melanocyte-stimulating hormone (α -MSH). α -MSH then acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.





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A proposed signaling pathway for the anorectic effect of **Formetorex**.



Pharmacokinetics and Metabolism

Specific pharmacokinetic data for **Formetorex** in humans is not available. Based on the behavior of other amphetamine-like substances, it is likely to be well-absorbed orally and exhibit a relatively large volume of distribution.

Metabolism: In vitro studies on related compounds suggest that Formetorex is likely
metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[6] The N-formyl
group can be hydrolyzed to yield amphetamine, which is then further metabolized. The
presence of CYP2D6 genetic polymorphisms in the population could lead to significant interindividual variability in the metabolism and clearance of Formetorex.[7]

Quantitative Data

Due to **Formetorex** never being marketed, there is a notable absence of quantitative data from clinical trials regarding its anorectic efficacy, dosage, and side effects in humans. Preclinical data from animal studies are also not readily available in the public domain. For context, the table below presents typical efficacy data for other substituted amphetamine anorectics that have been clinically used.

Anorectic Agent	Typical Daily Dose	Average Weight Loss (vs. Placebo) over 12 weeks	Key Side Effects
Phentermine	15-37.5 mg	~3.6 kg	Dry mouth, insomnia, constipation, increased heart rate
Diethylpropion	75 mg	~3 kg	Similar to phentermine
Phendimetrazine	35-105 mg	Not well-established in modern trials	Similar to phentermine

Forensic and Analytical Considerations

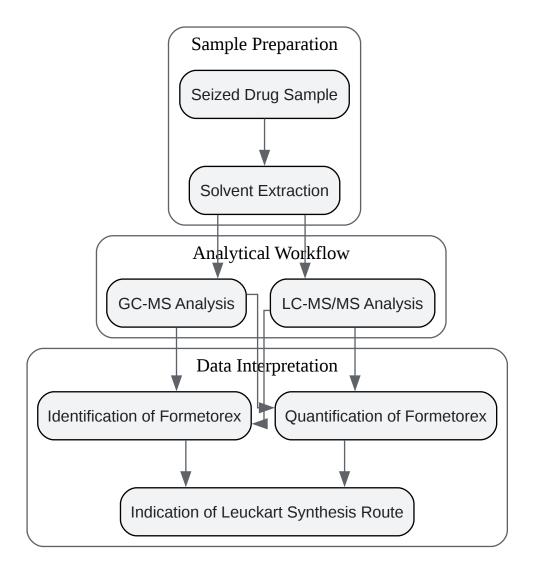
Formetorex is of interest in forensic science as it is a known impurity and intermediate in the illicit synthesis of amphetamine via the Leuckart reaction.[1] Its detection in seized drug samples can provide valuable information about the synthetic route employed.



Analytical Methods

The identification and quantification of **Formetorex** in forensic samples typically involve chromatographic and spectrometric techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the separation and identification of volatile and semi-volatile compounds. The mass spectrum of Nformylamphetamine provides a unique fragmentation pattern for its identification.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of compounds in complex matrices.



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